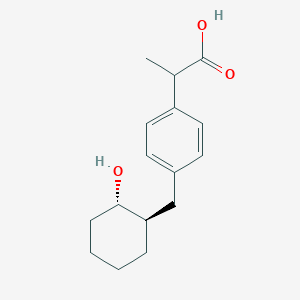
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group attached to a phenylpropanoic acid backbone. Its chemical properties make it a valuable subject of study in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl group.
Attachment of the Phenyl Group: The hydroxycyclohexyl intermediate is then reacted with a benzyl halide to introduce the phenyl group.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps, such as recrystallization and chromatography, to achieve the desired quality.
化学反応の分析
Types of Reactions
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets in the body. The hydroxy group and the phenylpropanoic acid backbone play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects.
類似化合物との比較
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)acetic acid: This compound has a similar structure but with an acetic acid backbone instead of propanoic acid.
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)butanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H22O3 |
|---|---|
分子量 |
262.34 g/mol |
IUPAC名 |
2-[4-[[(1R,2S)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m1/s1 |
InChIキー |
MCDKWYZDOMTURB-JBAPVGOWSA-N |
異性体SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCCC[C@@H]2O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

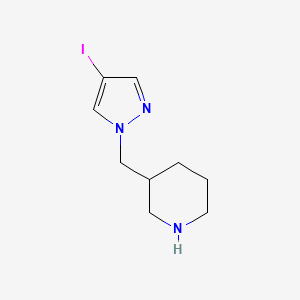



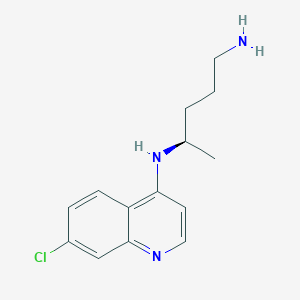
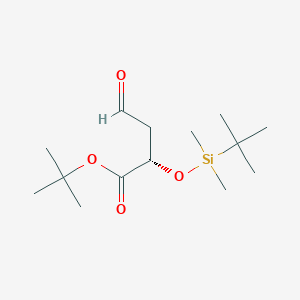

![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
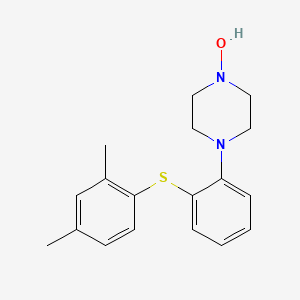
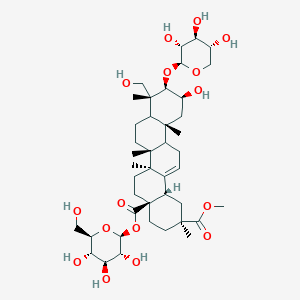
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)

